molecular formula C24H24N2O5S B6561235 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 946322-51-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6561235
CAS No.: 946322-51-6
M. Wt: 452.5 g/mol
InChI Key: ASZGLWDRSKIRGF-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide (NBTQ) is a member of the quinoline-sulfonamide family of compounds. It is a non-toxic and non-irritant compound and has been used in a variety of research applications, including as a fluorescent dye, a substrate for enzyme assays, and a fluorescent indicator for calcium ions. NBTQ is also used in some drug delivery systems, as it has been found to be an effective carrier for drug molecules.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is an amphiphilic compound, meaning that it has both hydrophilic and hydrophobic properties. This allows it to interact with both the aqueous and lipid components of cell membranes. The hydrophilic portion of this compound interacts with the aqueous components of the cell membrane, while the hydrophobic portion interacts with the lipid components. This interaction allows this compound to permeate the cell membrane, allowing it to be used as a fluorescent dye or a substrate for enzyme assays.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In particular, it has been found to be an effective fluorescent indicator for calcium ions, as well as an effective substrate for enzyme assays. Additionally, this compound has been found to be an effective carrier for drug molecules, allowing for the delivery of drugs to specific target cells.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has a number of advantages for laboratory experiments. It is a non-toxic and non-irritant compound, which makes it safe to handle in the laboratory. Additionally, it is an effective fluorescent dye and a substrate for enzyme assays, which makes it useful for a variety of research applications. However, this compound is not as effective as some other fluorescent dyes and substrates, and it may not be suitable for all research applications.

Future Directions

The future of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide research is wide open. It has potential applications in drug delivery systems, as a fluorescent probe for the detection of reactive oxygen species, and as an indicator for calcium ions. Additionally, further research could be done to explore the potential of this compound as a fluorescent dye for other cell components, such as proteins and nucleic acids. Finally, further research could be done to explore the potential of this compound as a substrate for other enzyme assays, such as those used in molecular biology.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can be synthesized by a variety of methods, including a Friedel-Crafts reaction, a Knoevenagel condensation, and a Wittig reaction. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an alkyl halide, while the Knoevenagel condensation involves the reaction of a carbonyl compound with an amine. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has been extensively used in various scientific research applications, including as a fluorescent dye, a substrate for enzyme assays, and a fluorescent indicator for calcium ions. It has also been used to study the effects of drugs on cell membranes and as a fluorescent probe for the detection of reactive oxygen species. Additionally, this compound has been used in some drug delivery systems, as it has been found to be an effective carrier for drug molecules.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-13-12-20(16-23(22)31-2)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZGLWDRSKIRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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